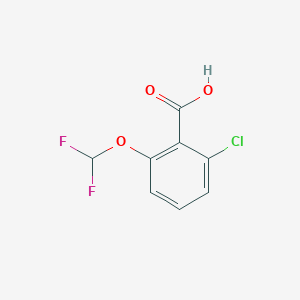
Benzoic acid, 2-chloro-6-(difluoromethoxy)-
概要
説明
Benzoic acid, 2-chloro-6-(difluoromethoxy)- is a chemical compound with the molecular formula C8H5ClF2O3 and a molecular weight of 222.58 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of benzoic acid, 2-chloro-6-(difluoromethoxy)- can be achieved through several methods. One common synthetic route involves the reaction of 2-chloro-6-hydroxybenzoic acid with difluoromethyl ether under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反応の分析
Benzoic acid, 2-chloro-6-(difluoromethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and difluoromethoxy groups on the benzene ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, oxidation can be achieved using strong oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.
Esterification: The carboxylic acid group in benzoic acid, 2-chloro-6-(difluoromethoxy)- can react with alcohols to form esters.
科学的研究の応用
Benzoic acid, 2-chloro-6-(difluoromethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on various microorganisms to develop new therapeutic agents.
Medicine: In medicinal chemistry, benzoic acid, 2-chloro-6-(difluoromethoxy)- is explored for its potential as a drug candidate. Its structural features are modified to enhance its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzoic acid, 2-chloro-6-(difluoromethoxy)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors. The chlorine and difluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level .
類似化合物との比較
Benzoic acid, 2-chloro-6-(difluoromethoxy)- can be compared with other similar compounds, such as:
2-chloro-6-methoxybenzoic acid: This compound has a methoxy group instead of a difluoromethoxy group. The presence of the difluoromethoxy group in benzoic acid, 2-chloro-6-(difluoromethoxy)- imparts different chemical and physical properties.
2-chloro-6-fluorobenzoic acid: This compound has a single fluorine atom instead of a difluoromethoxy group.
特性
IUPAC Name |
2-chloro-6-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3/c9-4-2-1-3-5(14-8(10)11)6(4)7(12)13/h1-3,8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCLWDOBHWDUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276698 | |
| Record name | 2-Chloro-6-(difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960249-92-7 | |
| Record name | 2-Chloro-6-(difluoromethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960249-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(difluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001276698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
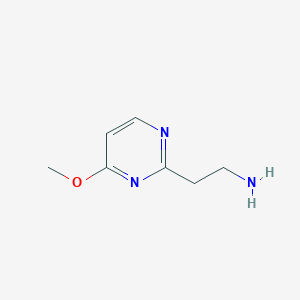
![Imidazo[1,2-A]pyrimidin-6-ylmethanamine](/img/structure/B1661742.png)

![Tert-butyl 4-{[4-(aminomethyl)phenyl]methoxy}piperidine-1-carboxylate](/img/structure/B1661747.png)
![tert-Butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B1661748.png)

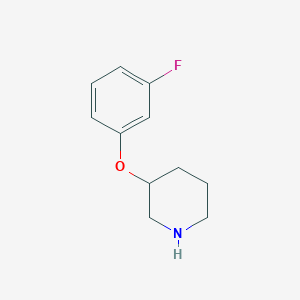
![3-[2-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1661753.png)
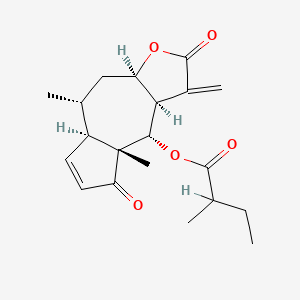
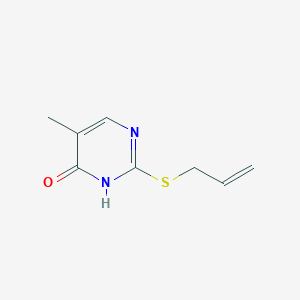
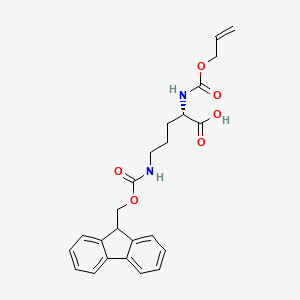
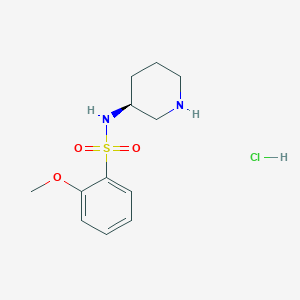
![Benzoic acid, 4-[(phenylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B1661760.png)
![Benzyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate](/img/structure/B1661762.png)
